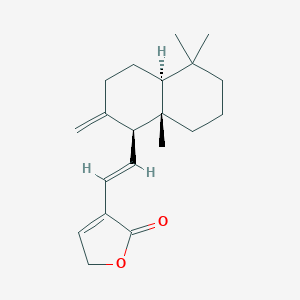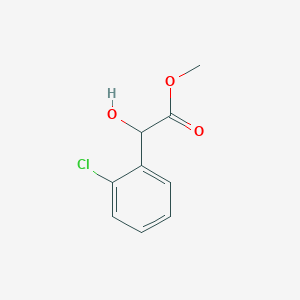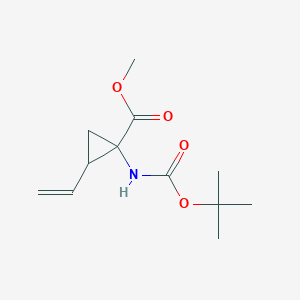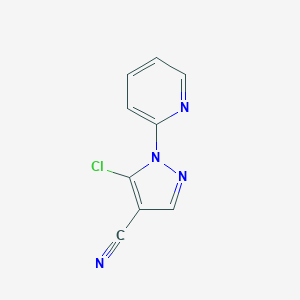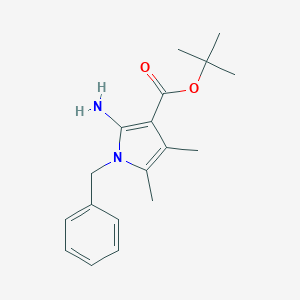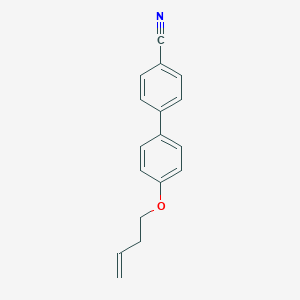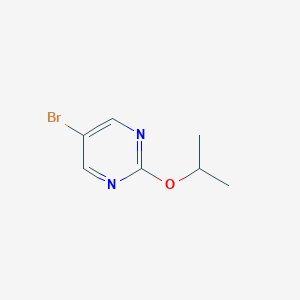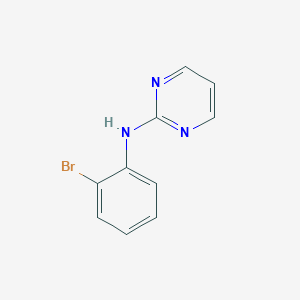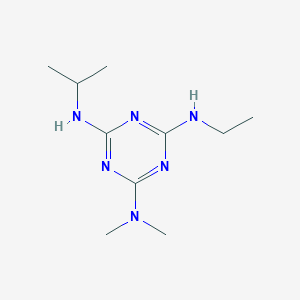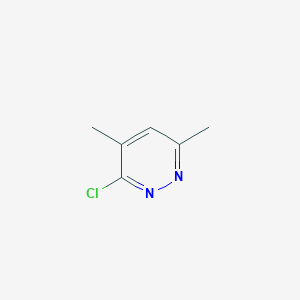
3-Chloro-4,6-dimethyl-pyridazine
概要
説明
3-Chloro-4,6-dimethyl-pyridazine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is used as an intermediate in the synthesis of pesticides and anti-viral drugs .
Synthesis Analysis
The synthesis of 3-Chloro-4,6-dimethyl-pyridazine involves various methods. One method involves the condensation of substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine . Another method involves the cyclization of 3-chloro-6-hydrazinylpyridazine with acetoacetone .Molecular Structure Analysis
The molecular structure of 3-Chloro-4,6-dimethyl-pyridazine can be represented by the InChI code: 1S/C6H7ClN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3 .Chemical Reactions Analysis
3-Chloro-4,6-dimethyl-pyridazine has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of 7-methyl-2-phenylimidazo .科学的研究の応用
I have conducted a search for the scientific research applications of 3-Chloro-4,6-dimethylpyridazine , but unfortunately, the available information does not provide a detailed analysis of specific applications for this compound. The search results mostly lead to product pages and safety data sheets without detailed application data .
Safety And Hazards
特性
IUPAC Name |
3-chloro-4,6-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIWQSBPWNHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,6-dimethylpyridazine | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

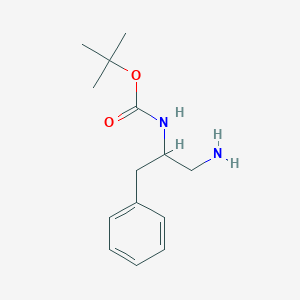
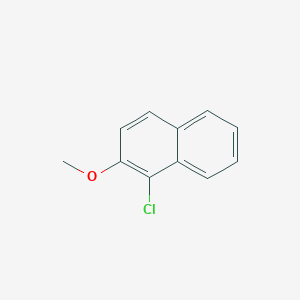
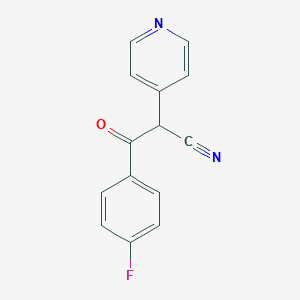
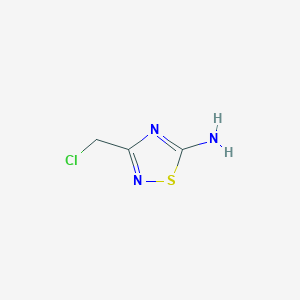
![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)
